1-[2-(ADAMANTAN-1-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE
Overview
Description
1-[2-(ADAMANTAN-1-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE is a complex organic compound that features an adamantyl group, a benzyl group, and a pyrrolidine-2,5-dione moiety The adamantyl group is known for its stability and rigidity, making it a valuable component in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(ADAMANTAN-1-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE typically involves multiple steps, starting with the preparation of the adamantyl and benzyl precursors. One common method involves the condensation of 2-(1-adamantyl)ethylbromide with ethyl acetoacetate in the presence of a copper(II) complex . This reaction yields an intermediate product, which is then further reacted with benzylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the high quality of the compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(ADAMANTAN-1-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: The pyrrolidine-2,5-dione moiety can be reduced to form pyrrolidine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
1-[2-(ADAMANTAN-1-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the development of advanced materials with unique structural properties
Mechanism of Action
The mechanism of action of 1-[2-(ADAMANTAN-1-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The adamantyl group provides stability and rigidity, allowing the compound to effectively bind to its targets. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes. The pyrrolidine-2,5-dione moiety is involved in the compound’s bioactivity, potentially interacting with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylacetic acid: Shares the adamantyl group but differs in its functional groups and overall structure.
2-(1-adamantyl)ethylamine: Similar adamantyl group but with an amine functional group.
3-benzylpyrrolidine-2,5-dione: Shares the pyrrolidine-2,5-dione moiety but lacks the adamantyl group.
Uniqueness
1-[2-(ADAMANTAN-1-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE is unique due to its combination of the adamantyl, benzyl, and pyrrolidine-2,5-dione groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[2-(1-adamantyl)ethyl]-3-benzylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c25-21-12-20(11-16-4-2-1-3-5-16)22(26)24(21)7-6-23-13-17-8-18(14-23)10-19(9-17)15-23/h1-5,17-20H,6-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTJLBXFPSKCOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CC(C4=O)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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